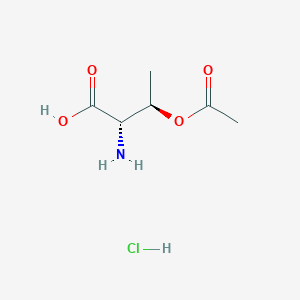
O-phospho-D-tyrosine
Übersicht
Beschreibung
O-phospho-D-tyrosine is a phosphorylated derivative of the amino acid tyrosine. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Growth Inhibition and Anticancer Potential
O-phospho-L-tyrosine (P-Tyr) shows promise as an anticancer agent. It inhibits the growth of human renal and breast carcinoma cells by blocking the S phase of the cell cycle and decreasing cyclin proteins A and B. This effect is due to the activation of cellular protein tyrosine phosphatases, leading to inhibited tyrosine phosphorylation of key growth factor receptors (Mishra & Hamburger, 1993).
Role in DNA Repair and Radioprotection
O-phospho-tyrosine (P-Tyr) serves as a radioprotector by stimulating DNA repair. It achieves this through the activation of epidermal growth factor receptor (EGFR) and DNA-dependent kinase phosphorylation, which subsequently enhances cell survival post-irradiation (Dittmann et al., 2007).
Tyrosine Phosphorylation and Signal Transduction
Tyrosine phosphorylation, regulated by protein-tyrosine phosphatases (PTPs), is crucial in eukaryotic cell signaling. PTPs, including O-phospho-tyrosine, can act as tumor suppressors and are involved in regulating growth-factor receptor signaling. Understanding PTPs' functioning and regulation can aid in developing new anticancer drugs (Östman et al., 2006).
Electrochemical Detection in Proteomics
O-phospho-L-tyrosine can be utilized in proteomics for the electrochemical detection of phosphorylated peptides. This application is important for identifying protein phosphorylation, a key regulatory mechanism in cellular activities (Kerman et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of O-Phospho-D-tyrosine are proteins, specifically at the tyrosine residues . This compound interacts with protein tyrosine kinases (PTKs) and protein tyrosine phosphatases, which are key regulators of tyrosine phosphorylation .
Mode of Action
This compound acts by adding a phosphate group to the hydroxyl group on the aromatic ring of the tyrosine residue in proteins, a process facilitated by PTKs . Conversely, the removal of the phosphate group from phosphotyrosine and phosphotyrosinated proteins is mediated by protein tyrosine phosphatases .
Biochemical Pathways
The phosphorylation of tyrosine residues by this compound is a key step in several biochemical pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This pathway plays a critical role in signal transduction and the regulation of enzymatic activity .
Pharmacokinetics
It’s known that the compound is soluble in 4 m nh4oh and water at ph 72 .
Result of Action
The phosphorylation and dephosphorylation of tyrosine residues by this compound can lead to significant molecular and cellular effects. For instance, it has been reported that the presence of this compound can inhibit the growth of human renal and breast carcinoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature is recommended to be -20°C . .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















